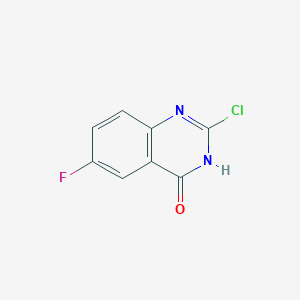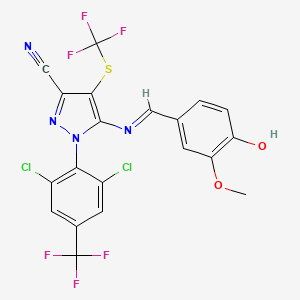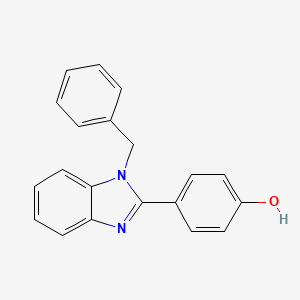
Phenol, p-(1-benzyl-2-benzimidazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Benzimidazole derivatives, such as Phenol, p-(1-benzyl-2-benzimidazolyl)-, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Phenol, p-(1-benzyl-2-benzimidazolyl)- consists of a phenol group attached to a benzyl-benzimidazolyl group . The molecular weight of this compound is 300.4 g/mol.Chemical Reactions Analysis
Phenols, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, p-(1-benzyl-2-benzimidazolyl)- has a density of 1.2±0.1 g/cm3 . Its boiling point is 542.6±60.0 °C at 760 mmHg . The melting point is not available .科学研究应用
Photophysical Properties and Synthesis
Phenol, p-(1-benzyl-2-benzimidazolyl)-, and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit excited-state intra-molecular proton transfer pathways with unique absorption and dual emission characteristics. The fluorescent compounds show thermal stability up to 200°C (Padalkar et al., 2011).
Crystal Structure Analysis
The co-crystal structure of similar benzimidazole phenol derivatives has been examined. These compounds are essentially planar, with hydrogen bonding playing a significant role in their molecular conformation and crystal packing (Eltayeb et al., 2009).
Detection of Toxic Metabolites
2,6-bis(2-benzimidazolyl)pyridine, a related compound, can detect toxic benzene metabolites such as phenol and hydroquinone using UV/vis and fluorescence spectroscopy. The formation of a stable supramolecular complex with hydroquinone has been confirmed (Chetia & Iyer, 2007).
Corrosion Inhibition Studies
Benzimidazole derivatives, including those related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been studied for their inhibitory action on corrosion of steel in acidic environments. These compounds show significant inhibition efficiency and are characterized as mixed-type inhibitors (Yadav et al., 2016).
Vasorelaxant Activity
Certain 2-(substituted phenyl)-1H-benzimidazole derivatives exhibit relaxant activity on isolated rat aortic rings. These findings suggest potential therapeutic applications against hypertensive diseases (Estrada-Soto et al., 2006).
Coordination Compounds and Organometallic Chemistry
Studies have been conducted on hypervalent tin coordination compounds derived from 2-(1H-benzimidazol-2-yl)phenol. These compounds feature a monodentate ligand bound through the phenol oxygen, offering insights into the organometallic chemistry of tin compounds (Esparza-Ruiz et al., 2009).
Electrochemical Studies
Electrochemical studies on compounds like 4-amino phenol in the presence of 2-mercaptobenzimidazoles have revealed insights into new organosulfur compounds and Michael addition reactions (Amani & Torabi, 2021).
Spectral Properties and Theoretical Studies
The synthesis, crystal structure, and spectral properties of 2-[(1-Methyl-2-benzimidazolyl)azo]-p-cresol have been explored, with theoretical calculations supporting the experimental data (Sarkar et al., 2013).
Luminescent Properties
Luminescent dirhenium(I)-double-heterostranded helicates and mesocates using similar compounds have been synthesized, showing unique photophysical properties (Shankar et al., 2014).
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, including those structurally related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have shown activity as inhibitors of mammalian type I DNA topoisomerase (Alpan et al., 2007).
Antimicrobial Activity
Newly synthesized 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been evaluated for their antibacterial and antifungal activities (Padalkar et al., 2016).
Proton-Coupled Electron Transfer Studies
Bioinspired constructs based on benzimidazole-phenol moieties have been developed to explore proton-coupled electron transfer processes, providing insights into artificial photosynthetic systems (Odella et al., 2018).
Dopamine Receptor Antagonists
Studies on phenol bioisosteric analogues of benzazepine D1/D5 antagonists, related to benzimidazoles, have contributed to the development of compounds with improved pharmacokinetics (Wu et al., 2005).
Polymer Synthesis and Properties
Oxidative polycondensation of benzimidazole has been used to synthesize polybenzimidazoles with various properties, contributing to the understanding of optical, thermal, and electrical properties of these polymers (Anand et al., 2017).
Inhibition of Carbonic Anhydrase Isoforms
New phenolic Mannich bases incorporating benzimidazole have been synthesized and tested for their inhibitory properties on human carbonic anhydrase isoforms (Gul et al., 2016).
Ethylene Oligomerization Studies
Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been prepared and characterized, showing significant activity in ethylene oligomerization studies (Haghverdi et al., 2018).
Growth Inhibition Studies
The incorporation of benzimidazole bases into cobamides has been shown to inhibit the growth of certain bacteria, demonstrating the functional significance of phenolyl versus benzimidazolyl cobamides (Mok & Taga, 2013).
Potassium Channel Inhibition
Phenol and related compounds have been studied for their inhibitory effects on potassium channels, suggesting potential medical applications and insights into channel block mechanisms (Elliott & Elliott, 1997).
Green Synthesis of Heterocyclic Compounds
The use of phospho sulfonic acid as a catalyst for the green synthesis of benzimidazole and benzoxazole derivatives, including quinoxaline derivatives, at ambient temperature, has been explored (Rezayati et al., 2016).
Antifungal Activity of Hydrazone Schiff’s Bases
Hydrazone Schiff's bases derivatives of benzothiazolyl and benzimidazolyl have been synthesized and evaluated for their antifungal activity, contributing to the development of novel antifungal agents (Kale et al., 2020).
属性
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQULKFJCBXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, p-(1-benzyl-2-benzimidazolyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
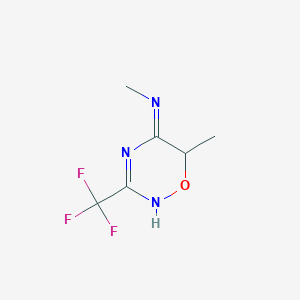
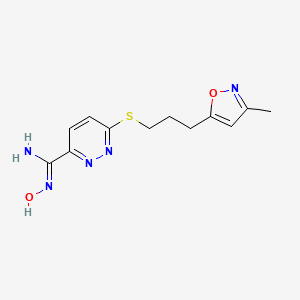
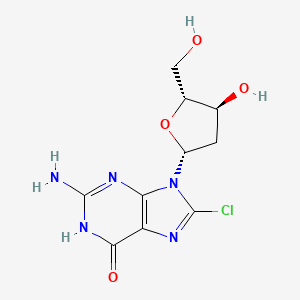
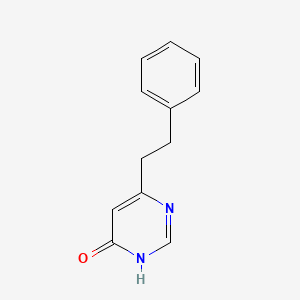
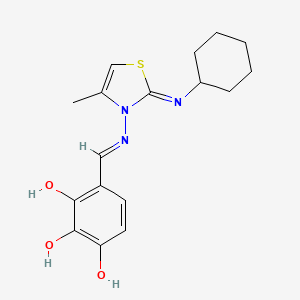
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
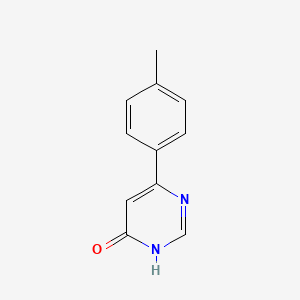
![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
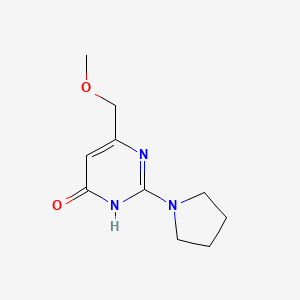
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)
